2-Fluoro-N-methylaniline hydrochloride is an organic compound with the molecular formula C₇H₉ClFN and a molecular weight of 161.6 g/mol. It is a derivative of aniline, characterized by the presence of a fluorine atom at the para position relative to the amine group. This compound is typically encountered as a crystalline solid that is soluble in water, reflecting its ionic nature when in hydrochloride form. The compound is known for its light yellow to colorless appearance and is often stored in inert atmospheres to prevent degradation .
As mentioned earlier, there is no current information available on the specific mechanism of action of 2-Fluoro-N-methylaniline hydrochloride in biological systems.
Due to the limited information on 2-Fluoro-N-methylaniline hydrochloride, it is advisable to handle it with caution, assuming the properties of similar aromatic amines. Here are some general safety considerations:
While specific biological activities of 2-Fluoro-N-methylaniline hydrochloride are not extensively documented, compounds with similar structures often exhibit antimicrobial and antifungal properties. Additionally, research into fluorinated anilines suggests potential applications in pharmaceuticals due to their ability to interact with biological targets effectively. The presence of fluorine typically enhances metabolic stability and bioavailability .
The synthesis of 2-Fluoro-N-methylaniline hydrochloride can be achieved through several methods:
2-Fluoro-N-methylaniline hydrochloride finds applications primarily in:
Studies on interaction mechanisms involving 2-Fluoro-N-methylaniline hydrochloride focus on its reactivity with biological molecules and other chemicals. It has been shown to interact with enzymes and receptors, potentially influencing biochemical pathways. Further research could elucidate its role in drug design and development, particularly concerning fluorinated analogs that enhance pharmacological profiles .
Several compounds share structural similarities with 2-Fluoro-N-methylaniline hydrochloride. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Fluoroaniline | C₆H₆FN | Lacks methyl substitution; simpler structure |
N-Methylaniline | C₇H₉N | No fluorine; broader applications in dyes |
4-Bromo-2-fluoro-N-methylaniline | C₇H₈BrFN | Bromine substitution affects reactivity |
3-Fluoro-N-methylaniline | C₇H₈FN | Different fluorine position alters properties |
The presence of the fluorine atom at the ortho position in 2-Fluoro-N-methylaniline hydrochloride distinguishes it from other anilines, enhancing its reactivity and potential applications in pharmaceuticals and materials science .